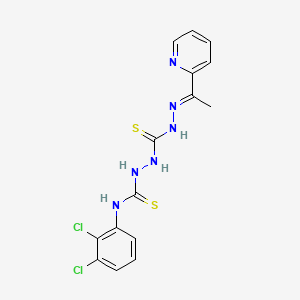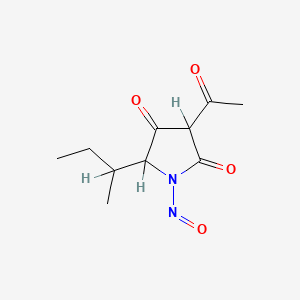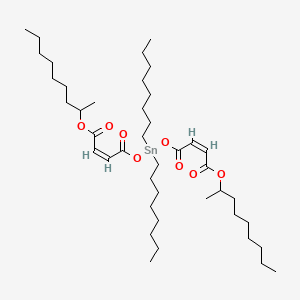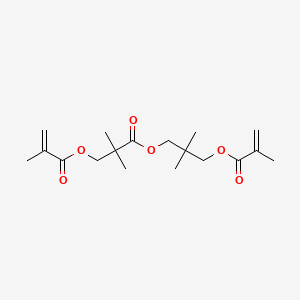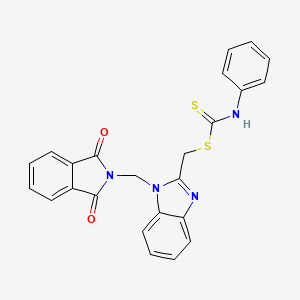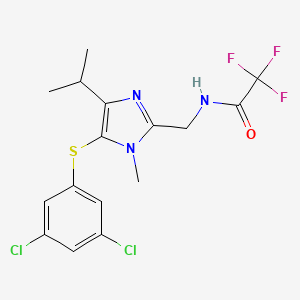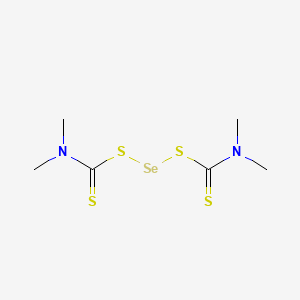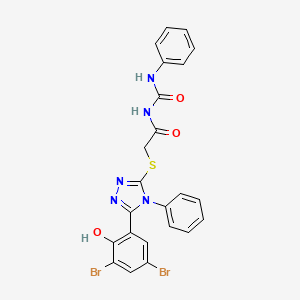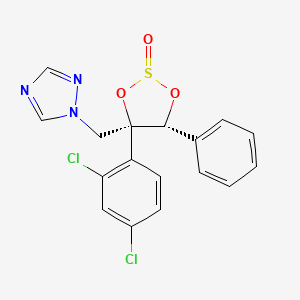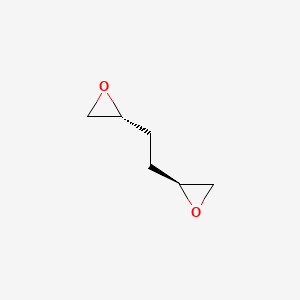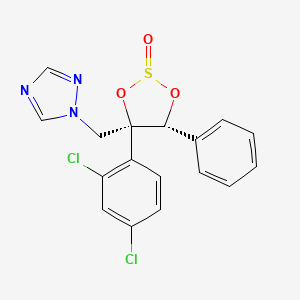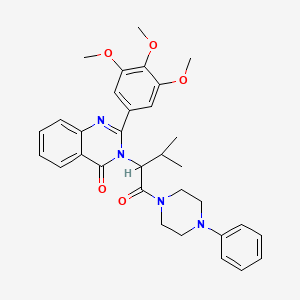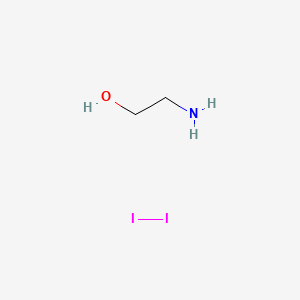
Monoethanolamine-iodine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monoethanolamine-iodine is an organic compound with the molecular formula C₂H₇I₂NO. It is a derivative of monoethanolamine, where iodine atoms are introduced into the structure. Monoethanolamine itself is an amino alcohol, containing both a primary amine and a primary alcohol group. This compound is typically a colorless, viscous liquid with an odor reminiscent of ammonia .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of monoethanolamine-iodine involves the reaction of monoethanolamine with iodine. The reaction typically occurs in an aqueous medium, where monoethanolamine acts as a nucleophile, attacking the iodine molecule. The reaction conditions often include a controlled temperature and pH to ensure the efficient formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reaction parameters are meticulously controlled. The process includes the purification of the product through distillation or crystallization to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
Monoethanolamine-iodine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of iodine atoms, reverting the compound to monoethanolamine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces monoethanolamine .
科学研究应用
Monoethanolamine-iodine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug formulations and as a potential therapeutic agent.
Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors
作用机制
The mechanism of action of monoethanolamine-iodine involves its interaction with molecular targets through its amine and iodine groups. The compound can form hydrogen bonds and undergo nucleophilic attacks, leading to various biochemical and chemical effects. The iodine atoms play a crucial role in its antimicrobial activity by disrupting microbial cell membranes and proteins .
相似化合物的比较
Monoethanolamine-iodine can be compared with other similar compounds such as:
Monoethanolamine: Lacks the iodine atoms and has different chemical reactivity and applications.
Diethanolamine: Contains two ethanolamine groups and has different physical and chemical properties.
Triethanolamine: Contains three ethanolamine groups and is used in different industrial applications
属性
CAS 编号 |
40651-31-8 |
|---|---|
分子式 |
C2H7I2NO |
分子量 |
314.89 g/mol |
IUPAC 名称 |
2-aminoethanol;molecular iodine |
InChI |
InChI=1S/C2H7NO.I2/c3-1-2-4;1-2/h4H,1-3H2; |
InChI 键 |
NDTVLXYZDRGELY-UHFFFAOYSA-N |
规范 SMILES |
C(CO)N.II |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


